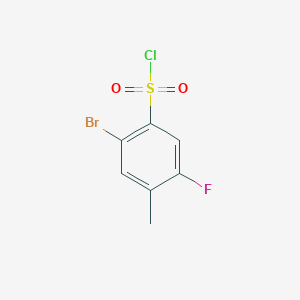

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)7(3-6(4)10)13(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCXUKIDOCEUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

[1]

Compound: 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride CAS: 874801-51-1 (Representative Analog) Chemical Class: Poly-halogenated Arylsulfonyl Chloride Physical State: Typically a solid (off-white to gray) or viscous oil at room temperature.[1]

Part 1: Physicochemical Solubility Analysis

To understand the solubility of this compound, we must analyze its functional groups. It is not merely a polar molecule; it is a lipophilic electrophile .[1]

Structural Dissection

-

Sulfonyl Chloride Motif (-SO₂Cl): Highly polar and electrophilic.[1][2] This is the "reactive head" that dictates solvent compatibility (avoiding nucleophiles).[1]

-

Halogenated Core (Br, F): The bromine and fluorine atoms significantly increase the molecule's lipophilicity (logP) compared to benzenesulfonyl chloride.[1] This enhances solubility in non-polar and chlorinated solvents.[1]

-

Methyl Group (-CH₃): Adds weak non-polar character, slightly improving solubility in aliphatic hydrocarbons compared to non-methylated analogs.[1]

The Solubility Landscape

The following table categorizes organic solvents based on Thermodynamic Solubility (will it dissolve?) and Kinetic Stability (will it survive?).

| Solvent Class | Solubility Potential | Stability Risk | Recommendation |

| Chlorinated (DCM, Chloroform, DCE) | Excellent | Low | Primary Choice. High solubility due to polarizability match; inert to the electrophilic sulfur.[1] |

| Ethers (THF, 2-MeTHF, Dioxane) | Good to High | Low* | Secondary Choice. Excellent for reactions.[1] Must be anhydrous to prevent hydrolysis. |

| Esters (Ethyl Acetate, Isopropyl Acetate) | Moderate to Good | Low | Good Choice. Useful for workups and extractions.[1] |

| Aromatic Hydrocarbons (Toluene, Xylene) | Moderate | Very Low | Process Choice. Good for heating; often used to precipitate the product later.[1] |

| Polar Aprotic (DMF, DMSO, NMP) | High | High | Caution. High solubility, but these solvents are hygroscopic and can accelerate hydrolysis or side reactions.[1] Hard to remove. |

| Protic (Water, Methanol, Ethanol) | Variable | CRITICAL | DO NOT USE. Reacts rapidly (Solvolysis) to form sulfonic acids or esters.[1] |

Technical Insight: The presence of the electron-withdrawing Fluorine atom ortho/meta to the sulfonyl group increases the electrophilicity of the sulfur atom, making this compound more susceptible to hydrolysis than simple benzenesulfonyl chloride. Strict anhydrous conditions are required.

Part 2: Experimental Protocols

Since exact saturation numbers (mg/mL) depend on the specific crystal polymorph and purity of your batch, use these protocols to generate your own reliable data.

Protocol A: The "Dissolve & Watch" Screen (Qualitative)

Use this rapid screen to identify suitable reaction solvents.[1]

-

Preparation: Place 10 mg of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride into a 2 mL HPLC vial.

-

Addition: Add 100 µL of the target solvent (DCM, THF, Toluene, etc.).

-

Observation:

Protocol B: Gravimetric Saturation Determination (Quantitative)

Use this for process optimization or formulation.[1]

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial. Stir at 25°C for 2 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Do not use Nylon; it may react).[1]

-

Evaporation: Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed vial (

). -

Drying: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum desiccator for 1 hour.

-

Measurement: Weigh the vial with the residue (

). -

Calculation:

[1]

Protocol C: Hydrolytic Stability Check (Safety & Integrity)

Essential before running reactions in "wet" solvents or open air.[1]

Part 3: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application.

Caption: Decision tree for selecting the safest and most effective solvent based on experimental needs.

Diagram 2: Reactivity & Solvolysis Pathways

Understanding why certain solvents (Alcohols/Water) must be avoided.[1]

Caption: Mechanistic pathways showing desired reactivity (Aminolysis) vs. solvent-induced degradation.

References

-

PubChem. (2025).[1] 2-Bromo-5-fluorobenzene-1-sulfonyl chloride Compound Summary. National Library of Medicine.[1] [Link][1]

-

Hogan, P. J., & Cox, B. G. (2009).[3] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[1][3] Organic Process Research & Development.[1] [Link]

-

Organic Syntheses. (n.d.). Preparation of m-Trifluoromethylbenzenesulfonyl chloride.[1] Org.[1][4] Synth. [Link] (Demonstrates solubility and handling of halogenated sulfonyl chlorides).

Troubleshooting & Optimization

Improving yield in sulfonylation reactions with 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

Product Focus: 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride CAS: 874801-51-1 Document ID: TSC-SULF-2Br5F

Core Technical Directive

Subject: Overcoming Steric Hindrance and Hydrolysis in Sulfonylation Reactions Status: Active Guide Applicability: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD)

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields (<50%) or incomplete conversion when reacting 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride with amines or alcohols.

The Root Cause: Unlike standard benzenesulfonyl chlorides (e.g., Tosyl chloride), this specific scaffold possesses a Bromine atom at the ortho (2-position) relative to the sulfonyl chloride group. This creates significant steric hindrance , blocking the trajectory of incoming nucleophiles.[1] Standard protocols (e.g., TEA/DCM) often fail because the reaction rate is slower than the rate of hydrolysis by trace moisture.

This guide provides a validated "Nucleophilic Catalysis" protocol to bypass this kinetic barrier.

Pre-Reaction Critical Control Points (QC & Storage)

Before starting, verify the integrity of your reagent. The 2-Br steric bulk does not protect the sulfonyl chloride from moisture degradation over time.

| Parameter | Specification / Action |

| Appearance | Should be a crystalline solid or semi-solid (MP ~40-50°C). If liquid or "wet" paste, hydrolysis has likely occurred. |

| Purity Check | Run a quick 1H NMR in CDCl3 . Look for a broad singlet at ~11-12 ppm (Sulfonic acid proton). If present >5%, purify. |

| Purification | Do not distill. Recrystallize from dry Hexane/CHCl3 if necessary. |

| Solvents | CRITICAL: Use anhydrous DCM or THF. Water content must be <50 ppm. The slow reaction rate makes this reagent hypersensitive to moisture competition. |

The "Golden Standard" Protocol: DMAP-Catalyzed Sulfonylation

Theory of Operation: To overcome the steric blockade of the 2-Bromo group, you must use 4-Dimethylaminopyridine (DMAP) . DMAP attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is cationic and projects the sulfonyl group further away from the steric bulk of the benzene ring, facilitating the attack of your amine/alcohol.

Reagents

-

Substrate: Amine (1.0 equiv)

-

Reagent: 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (1.2 equiv)

-

Base: Triethylamine (TEA) or DIPEA (2.5 equiv) - Acts as the proton scavenger.

-

Catalyst: DMAP (0.1 - 0.2 equiv) - Acts as the nucleophilic shuttle.

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Add the Amine , TEA , and DMAP to the flask. Dissolve in anhydrous DCM.

-

Cooling: Cool the mixture to 0°C (Ice bath). Note: While the reaction is slow, adding the sulfonyl chloride cold prevents immediate exotherms or side reactions.

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add it dropwise to the amine mixture over 5-10 minutes.

-

Activation: Remove the ice bath and allow to warm to Room Temperature (25°C) .

-

Monitoring: Stir for 4–16 hours. Monitor by TLC or LCMS.

-

Checkpoint: If reaction stalls at 50% conversion after 4 hours, heat to 40°C (Reflux DCM). The 2-Br steric barrier may require thermal energy to overcome.

-

-

Quench: Add saturated NH4Cl solution (acidic quench removes DMAP/Pyridine residues).

-

Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove remaining amine/DMAP), then Brine. Dry over Na2SO4.

Troubleshooting & FAQs

Q1: I see the starting material (Amine) remaining, but the Sulfonyl Chloride is gone. What happened? A: You likely suffered from Hydrolysis . The sulfonyl chloride reacted with water in your solvent instead of your amine.

-

Fix: Ensure solvents are anhydrous. Increase Sulfonyl Chloride equivalents to 1.5. Add activated molecular sieves (3Å or 4Å) to the reaction flask.

Q2: Can I use Pyridine as the solvent instead of DCM? A: Yes, but with caution. Pyridine is a weaker nucleophilic catalyst than DMAP.[2] For this specific 2-Bromo substituted scaffold, Pyridine alone might not be sufficient to drive the reaction to completion. If you use Pyridine solvent, add 5 mol% DMAP to boost the rate.

Q3: I am observing a side-product with M+ - HF. Is the Fluorine reacting? A: It is rare but possible. The 5-Fluoro group is electron-deficient. If you use a very strong nucleophile (like a primary aliphatic amine) and high heat (>60°C), you might trigger an SNAr reaction displacing the Fluorine.

-

Fix: Keep the temperature below 40°C. Do not use strong inorganic bases (NaOH/KOH).

Q4: My product is trapped with DMAP salts. How do I purify? A: Sulfonamides are generally stable to acid. Wash your organic layer vigorously with 1N HCl or 10% Citric Acid . This protonates the DMAP (making it water-soluble) while your sulfonamide stays in the organic layer.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Steric Bypass

This diagram illustrates how DMAP acts as a "Stealth Transport," forming an intermediate that bypasses the steric blockage caused by the 2-Bromo group.

Caption: DMAP forms a reactive intermediate that extends the electrophilic center away from the 2-Bromo steric bulk, outcompeting hydrolysis.

Figure 2: Troubleshooting Decision Matrix

Follow this logic flow to diagnose low yields.

Caption: Diagnostic workflow to distinguish between steric inhibition (slow rate) and moisture sensitivity (hydrolysis).

References

-

Steglich, W., & Höfle, G. (1969).[3] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

- Context: The foundational paper establishing DMAP as a "hyper-nucleophilic" catalyst for hindered substr

-

Chandra, K., et al. (2017).[4] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[2][4] Beilstein Journal of Organic Chemistry.

- Context: Demonstrates that DMAP is superior to Collidine/Pyridine for sulfonylation of sterically hindered amines or sulfonyl chlorides.

-

Mizgert, R. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.[5][6][7][8] Russian Journal of Organic Chemistry.[6]

- Context: Details the kinetics of hydrolysis and how ortho-substituents affect the transition st

-

BenchChem Technical Data. (2025). Impact of steric hindrance on ortho-substituted benzenesulfonyl chloride reactivity.[7][9]

- Context: General troubleshooting for 2,4-disubstituted sulfonyl chlorides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Preventing hydrolysis of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride during storage

Topic: Preventing Hydrolysis of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl Chloride Role: Senior Application Scientist, Technical Support Center

Technical Support Center: Stability & Handling Guide

Subject: 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (CAS: 874801-49-7) Urgency: High (Moisture Sensitive / Corrosive Decomposition)

Executive Summary: The "Silent Killer" of Sulfonyl Chlorides

Researchers often treat sulfonyl chlorides like standard organic solids, but 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride requires elevated vigilance. Unlike simple alkyl halides, this compound is prone to autocatalytic hydrolysis .

The presence of electron-withdrawing groups (Fluorine at C5, Bromine at C2) significantly reduces electron density at the sulfur center. While this makes it a potent electrophile for your desired coupling reactions (e.g., sulfonamide formation), it also lowers the activation energy for nucleophilic attack by atmospheric moisture.

The Critical Failure Mode:

Once hydrolysis begins, the generated Hydrogen Chloride (HCl) gas increases the acidity of the micro-environment, which can further accelerate degradation and corrode storage seals, leading to a "runaway" decomposition loop.

The Mechanism: Why This Molecule is Sensitive

To prevent degradation, you must understand the molecular vulnerability. The diagram below illustrates the hydrolysis pathway and the electronic influence of the halogen substituents.

Figure 1: Mechanism of hydrolysis showing the autocatalytic role of HCl and the electronic activation by halogen substituents.

Storage Protocol: The "Fortress" System

Do not rely on the original vendor packaging once opened. Implement this Three-Layer Defense system immediately upon receipt.

Layer 1: Primary Containment (The Vessel)

-

Material: Amber borosilicate glass (protects from light and minimizes thermal shock).

-

Seal: Teflon (PTFE)-lined caps are mandatory.

-

Why? Standard pulp or rubber liners will degrade upon exposure to trace HCl, compromising the seal and allowing moisture ingress.

-

-

Headspace: Backfill with dry Argon or Nitrogen before closing. Argon is heavier than air and provides a superior blanket.

Layer 2: Secondary Containment (The Environment)

-

Desiccation: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or activated molecular sieves).

-

Seal: Wrap the junction of the primary vial cap with electrical tape , not Parafilm.

-

Why? Parafilm is permeable to HCl gas and can become brittle over time in freezers. Electrical tape stretches to form a tighter, more chemically resistant tension seal.

-

Layer 3: Thermal Control

-

Temperature: Store at +2°C to +8°C (Refrigerator) or -20°C (Freezer) for long-term (>3 months).

-

The Thaw Rule: NEVER open a cold bottle immediately. Allow it to warm to room temperature in a desiccator for at least 30 minutes.

-

Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid surface, initiating hydrolysis immediately.

-

Troubleshooting & FAQs

Q1: My solid has turned into a sticky paste or oil. Can I still use it?

-

Diagnosis: Severe hydrolysis. The "paste" is likely a mixture of the sulfonic acid (which is hygroscopic) and residual HCl/water.

-

Action: Do not use. The stoichiometry will be impossible to calculate, and the free acid may ruin acid-sensitive steps in your synthesis.

-

Remediation: If the material is critical and irreplaceable, attempt recrystallization (see Section 5). Otherwise, discard.

Q2: When I opened the bottle, there was a "pop" sound and a sharp smell.

-

Diagnosis: Pressure buildup from HCl gas evolution.

-

Action: Vent carefully in a fume hood. This indicates partial decomposition.

-

Recommendation: Perform a Quality Control check (Section 5) before using. The reagent may still be 90%+ pure, but you must account for the acid impurity.

Q3: Can I store this as a stock solution?

-

Answer: Generally, No .[1]

-

Reasoning: Even "anhydrous" solvents like DCM or THF can contain ppm levels of water that will degrade the chloride over weeks. If you must, use anhydrous Toluene stored over molecular sieves, but use within 48 hours.

Q4: Why does the color change from off-white to pink/brown?

-

Diagnosis: Oxidation of the aromatic ring or formation of trace bromine species.

-

Impact: Usually cosmetic. If the physical state (free-flowing powder) is intact, the reagent is likely still usable. Verify with NMR.

Quality Control & Remediation

Before committing valuable starting materials to a reaction, validate your sulfonyl chloride.

Quick QC Protocol

| Method | Observation (Pure) | Observation (Hydrolyzed) |

| Solubility Test | Soluble in dry DCM/Toluene. | Insoluble residue (Sulfonic acids are polar/insoluble in non-polar organics). |

| TLC (Hexanes/EtOAc) | High R_f spot. | Spot stays at baseline (Acid). |

| Water Test | Drops into water and oils out/sinks. | Dissolves immediately (Sulfonic acid is water soluble). |

Remediation: Recrystallization Protocol

If your reagent is partially hydrolyzed (sticky solid), use this method to purify it.

-

Solvent: Use dry Hexanes (or Heptane) with a small amount of Toluene if solubility is low. Avoid alcohols or acetone.

-

Dissolution: Dissolve the crude solid in the minimum amount of warm (not boiling) solvent.

-

Note: The sulfonic acid impurity will likely not dissolve. Decant the clear supernatant away from the oily/gummy residue.

-

-

Crystallization: Cool the supernatant slowly to room temperature, then to 0°C.

-

Collection: Filter rapidly under a blanket of Nitrogen. Dry in a vacuum desiccator (do not heat).

Decision Tree: Storage & Handling

Figure 2: Workflow for assessing and storing sulfonyl chloride reagents.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedures for handling acid chlorides).

-

Hargreaves, M. K. "The Hydrolysis of Sulphonyl Chlorides." Journal of the Chemical Society, 1966.

-

Sigma-Aldrich. "Product Safety Data Sheet: 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride."

-

BenchChem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." 2025.[2][3][4][5][6]

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012.

Sources

Troubleshooting low reactivity of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride with anilines

Subject: Troubleshooting Reactivity of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride Ticket ID: CHEM-SUP-2024-BFM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are encountering low reactivity with 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride . This is not a user error; it is an intrinsic property of this specific scaffold. As a researcher, you must recognize that this molecule presents a "perfect storm" of deactivating factors that render standard Schotten-Baumann conditions (e.g., DCM/Et3N) ineffective.

The Deactivation Triad

-

Steric Blockade (Primary Factor): The 2-Bromo substituent is ortho to the sulfonyl chloride reaction center. Bromine is a large halogen (Van der Waals radius ~1.85 Å). It physically blocks the trajectory of the incoming nucleophile (aniline), significantly raising the activation energy (

). -

Electronic Deactivation: The 4-Methyl group is electron-donating via hyperconjugation. This increases electron density on the sulfur atom, making it less electrophilic and less prone to nucleophilic attack.

-

The "Aniline Problem": If your coupling partner is an aniline (aromatic amine), its nucleophilicity is already compromised by resonance delocalization. If that aniline bears electron-withdrawing groups (e.g., -CF3, -NO2), the reaction will stall completely without catalytic intervention.

Mechanism of Action: Why DMAP is Non-Negotiable

To overcome the steric barrier of the 2-bromo group, you cannot rely on direct nucleophilic attack. You must switch mechanisms from General Base Catalysis (using TEA/DIPEA) to Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP).

The Catalytic Cycle

DMAP is less sterically hindered and more nucleophilic than aniline. It attacks the sulfonyl chloride first, displacing the chloride to form a highly reactive N-sulfonylpyridinium intermediate . This intermediate is positively charged, making the sulfur extremely electrophilic and susceptible to attack by even weak nucleophiles like anilines.

Figure 1: The DMAP catalytic shunt. By forming a charged intermediate, DMAP bypasses the steric hindrance of the 2-bromo group.

Validated Experimental Protocols

Do not waste time with standard DCM/TEA conditions. Choose one of the following protocols based on your available equipment.

Protocol A: The "Gold Standard" (Thermal Activation)

Best for: Scaling up (grams) and moderately hindered anilines.

-

Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous Pyridine (0.5 M concentration). Pyridine acts as both solvent and acid scavenger.

-

Catalyst: Add DMAP (0.1 – 0.2 equiv). Note: Do not omit this.

-

Addition: Add 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (1.2 – 1.5 equiv) in one portion.

-

Reaction: Heat the mixture to 60°C for 4–12 hours.

-

Why Heat? The steric bulk of the 2-Br group requires thermal energy to rotate the bond and allow nucleophilic approach.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/DMAP), then NaHCO3, then Brine.

Protocol B: Microwave Irradiation (High Energy)

Best for: Electron-deficient anilines (e.g., nitroanilines) or rapid screening.

-

Vessel: Charge a microwave vial with aniline (1.0 equiv), Sulfonyl Chloride (1.5 equiv), and DMAP (0.2 equiv).

-

Solvent: Add Acetonitrile (MeCN) or THF (2-3 mL). Add Pyridine (2.0 equiv) as the base.

-

Irradiation: Heat to 100°C – 120°C for 20–40 minutes.

-

Observation: Monitor by LCMS. If hydrolysis (sulfonic acid) is observed, ensure reagents are dry; water reacts faster than aniline at these temperatures.

Troubleshooting Matrix

Use this decision table to diagnose failures.

| Symptom | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Steric hindrance is too high for the current temperature. | Increase Temp: Switch from DCM (40°C) to Toluene or Pyridine (80-100°C). |

| No Reaction (SM remains) | Lack of Nucleophilic Catalysis. | Add DMAP: Add 10-20 mol% DMAP. Standard bases (TEA) are insufficient here. |

| Hydrolysis Product (Sulfonic Acid) | Wet solvent/reagents.[1][2][3] Water is outcompeting the aniline. | Dry System: Use anhydrous solvents.[4] Flame-dry glassware. Increase Aniline equivalents (to 1.5x). |

| Aniline Disappears, No Product | Aniline is protonated by HCl byproduct (forming unreactive salt). | Change Base: Ensure excess base (Pyridine or 3.0 equiv TEA) is present to scavenge HCl. |

| Low Yield (<30%) | Electronic mismatch (Aniline is too electron-poor). | Force Conditions: Use Protocol B (Microwave) or switch solvent to Sulfolane (high dielectric constant). |

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: You can, but it is risky. TEA is a bulky base. Combined with your bulky 2-bromo sulfonyl chloride, the kinetics will be sluggish. Pyridine is planar and less hindered, making it a better solvent/base for this specific reaction. If you must use TEA, use DCM as solvent and strictly include DMAP .

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the Sulfonic Acid (hydrolysis product).[2] This happens if your solvent is "wet" or if the reaction is too slow, allowing ambient moisture to react.

-

Check: Is your sulfonyl chloride a solid? If it looks "wet" or sticky, it may have already partially hydrolyzed in the bottle. Recrystallize or purchase fresh stock.

Q: Why is the 5-Fluoro group not helping reactivity? A: While fluorine is electronegative (inductive withdrawal), it is in the meta position relative to the sulfonyl group. Its electronic pull is weak compared to the strong electron donation of the para-methyl group and the massive steric block of the ortho-bromo group.

Q: Can I use a Sulfonyl Fluoride instead? A: Yes, and you should consider it. If the chloride continues to fail, convert it to the Sulfonyl Fluoride (using KHF2). Sulfonyl fluorides are much more stable to hydrolysis and often react better with hindered amines under "SuFEx" conditions (using DBU or BTMG as catalysts).

References

-

Steglich, W., & Höfle, G. (1969).[5] N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition. [Link]

- Context: The foundational paper establishing DMAP as a hyper-nucleophilic c

-

Reeves, J. R., et al. (2013). Development of a Practical Synthesis of a 2-Bromo-Benzenesulfonamide. Organic Process Research & Development. [Link]

- Context: Specifically addresses the scale-up and optimization of hindered 2-bromo-benzenesulfonyl chlorides.

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie.[5] [Link]

- Context: Reference for the "Advanced Tip" regarding switching to Sulfonyl Fluorides if Chlorides fail.

Sources

- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Stability of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride under basic conditions

Subject: 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (CAS: Variable/Analogous) Ticket Priority: High (Reactivity/Stability Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile[1]

User Query: "How stable is 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride in basic conditions? My yields are inconsistent."

Technical Verdict:

This reagent is inherently unstable in aqueous basic media. While the sulfonyl chloride moiety (

Structural Impact Analysis:

-

Electrophilicity: The benzene ring is highly substituted with electron-withdrawing groups (Fluoro at C5, Bromo at C2, Sulfonyl at C1). This pulls electron density from the ring, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack (both by your desired amine and by water/hydroxide).

-

Steric Hindrance (The "Ortho Effect"): The Bromine atom at the C2 position (ortho to the sulfonyl group) provides significant steric bulk.

-

Consequence: This slows down the approach of nucleophiles. While this might theoretically retard hydrolysis slightly compared to a non-hindered analog, it creates a practical problem: it slows down your desired coupling reaction , forcing you to run reactions longer, which gives moisture more time to destroy your reagent.

-

Critical Stability Mechanisms[2]

To troubleshoot effectively, you must understand the competing pathways occurring in your flask.

Reaction Pathway Diagram

The following diagram illustrates the "Race Condition" between your amine (desired) and the base/water (undesired).

Figure 1: The "Race Condition" in sulfonyl chloride chemistry. Path A must outcompete Path B.

Troubleshooting Guide (FAQ Format)

Case ID: LOW-YIELD-01

Q: "I used NaOH to scavenge the HCl, but my yield is <40%. Where did the starting material go?"

A: You likely hydrolyzed your starting material.

In aqueous NaOH, the hydroxide ion (

-

Diagnosis: Check the aqueous layer of your extraction. If you acidify the aqueous waste and extract it, you will likely find the sulfonic acid derivative (2-bromo-5-fluoro-4-methylbenzenesulfonic acid).

-

Solution: Switch to Schotten-Baumann conditions (biphasic system) or Anhydrous conditions .

-

Biphasic: Use

/ Water. The sulfonyl chloride stays in the organic layer, protected from the bulk aqueous base. The reaction occurs only at the interface. -

Anhydrous:[1] Use Pyridine or Triethylamine (TEA) in dry DCM or THF. No water = No hydrolysis.

-

Case ID: IMPURITY-02

Q: "I see a baseline spot on TLC that wasn't there before. Is it a side reaction with the Fluorine?"

A: It is highly unlikely to be a reaction with the Fluorine.

-

Analysis: Nucleophilic Aromatic Substitution (

) on the fluorine usually requires the leaving group to be ortho or para to a strong electron-withdrawing group. In your molecule, the Fluorine (C5) is meta to the Sulfonyl group (C1). -

Verdict: The baseline spot is almost certainly the sulfonic acid (hydrolysis product). It is highly polar and will not move on standard silica TLC plates (Hexane/EtOAc).

-

Fix: Ensure your solvents are dry. If using an inorganic base (like

), ensure it is not wet.

Case ID: STALLED-RXN-03

Q: "The reaction is very slow. Can I heat it up?"

A: Proceed with extreme caution.

-

The Issue: The 2-Bromo group creates steric hindrance, making it harder for the amine to attack the sulfur. Heating overcomes this energy barrier but exponentially increases the rate of hydrolysis if any moisture is present.

-

Recommendation: Do not heat above 40°C. Instead, use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) . DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which then reacts rapidly with your amine.

Recommended Protocols

Protocol A: Anhydrous Coupling (Highest Reliability)

Best for valuable amines or small-scale synthesis.

-

Dissolve 1.0 equiv of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride in anhydrous DCM (Dichloromethane).

-

Cool the solution to 0°C under Nitrogen/Argon.

-

Add 1.1 equiv of the Amine.

-

Add 1.2 - 1.5 equiv of Triethylamine (TEA) or DIPEA dropwise.

-

Note: The base is needed to neutralize the HCl generated.[2]

-

-

Monitor by TLC. If reaction is sluggish after 1 hour, add 5-10 mol% DMAP .

-

Quench with dilute aqueous HCl (to remove excess amine/pyridine) and extract.

Protocol B: Modified Schotten-Baumann (Scale-Up Friendly)

Best for large scales where organic bases are too expensive.

-

Dissolve the sulfonyl chloride in

or Toluene. -

Dissolve the Amine in Water (if water-soluble) or add to the organic layer.

-

Add an inorganic base (e.g.,

or -

Stir vigorously. The reaction happens at the interface.

-

Critical Step: High stir rates are essential to maximize surface area between the phases.

-

Stability Data Summary

| Parameter | Condition | Stability Rating | Outcome |

| pH > 10 | Aqueous (NaOH/KOH) | Critical Failure | Rapid hydrolysis to sulfonic acid (minutes). |

| pH 7-9 | Biphasic ( | Moderate | Slow hydrolysis; acceptable if amine is reactive. |

| Anhydrous | Pyridine/TEA in DCM | Excellent | Stable for hours/days at RT. |

| Temperature | > 50°C | Poor | Accelerates degradation; avoid. |

| Storage | Solid state, RT | Good | Stable if kept dry. Hydrolyzes slowly in moist air. |

Decision Tree for Troubleshooting

Figure 2: Logic flow for diagnosing reaction failures.

References

-

Rogne, O. (1968).[3] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link

- Establishes the mechanism and Hammett correl

-

Vizgert, R. V., et al. (1989). Effect of substituents on rate and mechanism of hydrolysis of several substituted benzenesulfonyl chlorides. Zhurnal Organicheskoi Khimii, 25, 810–814.[4]

- Discusses the "ortho-effect" and steric acceleration/retardation in substituted benzenesulfonyl chlorides.

-

Schotten, C. (1884).[5] Ueber die Oxydation des Piperidins.[5] Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[5] Link

- Foundational paper for the Schotten-Baumann reaction conditions used to mitig

-

BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Guides. Link

- General stability trends for sulfonyl chlorides and their deriv

-

Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Link

- Provides specific synthesis and handling context for 2-bromo-substituted benzenesulfonyl chlorides.

Sources

- 1. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. quora.com [quora.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl Chloride: A Comparative Analysis

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. In the absence of publicly available experimental spectra for this specific, complex molecule, this document serves as a comparative guide for researchers, scientists, and drug development professionals. We will leverage established principles of substituent effects, compare with known data from analogous structures, and utilize predictive data to offer a robust interpretation. This approach demonstrates how a combination of theoretical knowledge and comparative data analysis can be employed to confidently predict and understand the spectral characteristics of novel compounds.

The Importance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), provides critical information about its local electronic environment.[3] For highly substituted aromatic compounds like 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride, where proton NMR can be complex, ¹³C NMR is often more straightforward for confirming the substitution pattern and the presence of key functional groups. Aromatic carbons typically resonate in the δ 110-160 ppm range, with their precise shifts heavily influenced by the electronic properties of the substituents attached to the ring.[4]

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride are systematically numbered. The ipso-carbon, the carbon atom directly attached to the sulfonyl chloride group, is designated as C-1. The numbering proceeds clockwise around the benzene ring, with the methyl carbon designated as C-7.

Figure 1: Structure and numbering scheme for 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride.

Predicting Chemical Shifts: The Role of Substituent Effects

The chemical shift of each aromatic carbon is determined by the cumulative electronic effects (both inductive and resonance) of all substituents on the ring. The influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the π-system induces changes in the σ orbital framework, which in turn governs the ¹³C chemical shifts.[5][6]

-

-SO₂Cl (Sulfonyl Chloride): This is a very strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. It strongly deshields the ipso-carbon (C-1) and also deshields the ortho (C-2, C-6) and para (C-4) positions through resonance and inductive effects.

-

-Br (Bromo): Halogens exhibit a dual effect. Bromine is inductively electron-withdrawing but acts as a weak resonance donor. The inductive effect typically dominates, causing a net deshielding effect, though it is less pronounced than that of nitro or sulfonyl groups.[7]

-

-F (Fluoro): Fluorine is the most electronegative element, exerting a very strong inductive electron-withdrawing effect, which deshields adjacent carbons. However, it is also a π-electron donor through resonance. This leads to a significant deshielding of the directly attached carbon (C-5) but a shielding effect (upfield shift) at the ortho (C-4, C-6) and para (C-2) positions relative to the fluorine atom.

-

-CH₃ (Methyl): The methyl group is a weak electron-donating group, which shields (moves upfield) the aromatic carbons, particularly at the ortho (C-3, C-5) and para (C-1) positions relative to itself.

Comparative Analysis of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-1 | ~144.5 | Attached to the strongly electron-withdrawing -SO₂Cl group, resulting in a significant downfield shift. This quaternary carbon is expected to have a lower intensity.[4] |

| C-2 | ~133.0 | Attached to the electronegative bromine atom. Also ortho to the -SO₂Cl group and para to the -F group, leading to a complex interplay of deshielding effects. |

| C-3 | ~129.5 | Primarily influenced by being ortho to the methyl group (shielding) and meta to the -SO₂Cl and -F groups. Expected to be one of the more upfield aromatic CH signals. |

| C-4 | ~139.0 | This quaternary carbon is attached to the methyl group but is also ortho to the fluorine atom and para to the -SO₂Cl group, resulting in a net deshielding effect. |

| C-5 | ~160.0 (d, ¹JCF ≈ 250 Hz) | Directly attached to the highly electronegative fluorine atom, causing a very strong downfield shift. This carbon will appear as a doublet with a large coupling constant. |

| C-6 | ~118.0 (d, ²JCF ≈ 22 Hz) | ortho to the fluorine atom, which causes shielding via resonance. It is also ortho to the C-SO₂Cl carbon. The C-F coupling will split this signal into a doublet. |

| C-7 (-CH₃) | ~20.5 | Typical chemical shift for a methyl group attached to an aromatic ring.[3] |

Note: Predicted values are derived from standard NMR prediction algorithms (e.g., ChemDraw, ACD/Labs). The C-F coupling constants (J) are estimates based on typical values for fluorinated aromatic compounds.

Comparison with Analogous Structures

To ground our predictions, we can compare them to the known spectral data of simpler, related molecules.

-

Benzenesulfonyl Chloride: In the unsubstituted molecule, the ipso-carbon is at ~142 ppm, and the other aromatic carbons range from 127-134 ppm.[10][11] This supports the prediction of a highly deshielded C-1 in our target molecule.

-

2-Bromo-5-fluorotoluene: This molecule represents the core of our compound without the sulfonyl chloride group.[12][13] Its spectrum helps validate the predicted effects of the Br, F, and methyl substituents on their respective carbons. The carbon attached to fluorine (C-5 in our numbering) and the carbon attached to bromine (C-2) are significantly deshielded, aligning with our predictions.

The introduction of the strongly withdrawing -SO₂Cl group at C-1 is expected to shift all ring carbons further downfield, which is reflected in the comparative predictions in the table above.

Standard Operating Protocol for ¹³C NMR Data Acquisition

To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended.

Objective: To obtain a quantitative and high-resolution ¹³C{¹H} NMR spectrum of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Methodology:

-

Sample Preparation:

-

Accurately weigh 20-30 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice.[14]

-

Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Reference the chemical shift scale using the solvent's residual peak. For CDCl₃, the carbon signal is a triplet centered at δ 77.16 ppm.[14]

-

-

Data Acquisition:

-

Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.[1]

-

Pulse Angle: Use a 30° pulse angle to allow for faster repetition without saturating quaternary carbons.

-

Relaxation Delay (d1): Set a relaxation delay of 2 seconds. For more quantitative results, especially for quaternary carbons, this delay should be increased to 5 times the longest T₁ relaxation time.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 to 4096 scans), as ¹³C is an insensitive nucleus.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Carefully phase the spectrum to ensure all peaks are in positive absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integrate the peaks if relative intensities are needed, although ¹³C NMR is not inherently quantitative under standard conditions.

-

Identify and label all peaks, including the solvent signal.

-

Figure 2: Standard workflow for ¹³C NMR data acquisition and processing.

References

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

RSC Publishing. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

-

Ovid. Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

PMC. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. [Link]

-

University of Bath. C NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts | Download Table. [Link]

-

NIH PubChem. 2-Bromo-5-fluorotoluene | C7H6BrF | CID 96743. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

RSC Publishing. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

Canadian Science Publishing. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST WebBook. 2-Bromo-5-fluorotoluene. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

PubChemLite. 2-bromo-5-fluorotoluene (C7H6BrF). [Link]

-

NIST WebBook. Benzenesulfonyl chloride. [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. ovid.com [ovid.com]

- 9. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 11. Benzenesulfonyl chloride [webbook.nist.gov]

- 12. 2-Bromo-5-fluorotoluene | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-5-fluorotoluene [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

Mass spectrometry fragmentation patterns of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl Chloride

Executive Summary

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (CAS: 874801-51-1) is a critical sulfonylating agent used in the synthesis of sulfonamide-based pharmacophores. Its structural complexity—featuring three distinct electron-withdrawing/donating substituents (Br, F, CH3) on the benzene core—creates a unique mass spectral signature.

This guide provides an in-depth analysis of its Electron Ionization (EI) fragmentation patterns. Unlike simple analogs like p-toluenesulfonyl chloride (Tosyl Chloride), this molecule exhibits a complex isotopic "fingerprint" and a multi-stage desulfonylation pathway driven by the ortho-bromo substituent. This document compares its spectral behavior against standard alternatives to aid in rapid structural confirmation and impurity profiling.

Part 1: Molecular Identity & Isotopic Fingerprint

The primary challenge in identifying this molecule is not the molecular ion's mass, but its isotopic distribution. The presence of one bromine (

Theoretical Isotopic Distribution (M+)

Unlike non-halogenated alternatives, the molecular ion (M+) is not a single peak but a cluster spanning 4 atomic mass units (amu).

| Ion Species | Isotopic Composition | Approx.[1][2][3][4] Relative Intensity | Diagnostic Value |

| M (m/z ~286) | 3 (High) | Base mass calculation anchor. | |

| M+2 (m/z ~288) | 4 (Highest) | Primary Identifier. The overlap of Br/Cl isotopes makes this the most intense peak. | |

| M+4 (m/z ~290) | 1 (Moderate) | Confirms presence of both halogens. |

Analyst Note: A 3:4:1 intensity ratio at the molecular ion cluster is the definitive signature of a BrCl system. If you observe a 3:1 ratio, you have lost the Bromine (impurity). If you observe a 1:1 ratio, you have lost the Chlorine (hydrolysis product).

Part 2: Fragmentation Mechanics (EI-MS)

The fragmentation of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride under 70 eV EI conditions is governed by the weakness of the S-Cl bond and the stability of the resulting aryl cation.

Primary Pathway: Desulfonylation

-

Step 1:

-Cleavage (Loss of Cl•) The radical cation [M]+• undergoes rapid heterolytic cleavage of the S-Cl bond. This yields the sulfonyl cation [Ar-SO2]+ (m/z ~251/253). This peak often retains the 1:1 bromine isotopic pattern but loses the chlorine influence. -

Step 2: SO2 Extrusion The sulfonyl cation is unstable and ejects neutral SO2 (64 Da). This generates the highly reactive aryl cation [Ar]+ (m/z ~187/189).

-

Step 3: Substituent Scrambling/Loss The resulting aryl cation (2-bromo-5-fluoro-4-methylphenyl cation) stabilizes via ring expansion or further fragmentation. The loss of the Bromine radical (Br•, 79/81 Da) is the next most energetically favorable step, leading to the fluoro-tolyl cation (m/z ~108).

Secondary Pathway: Ortho-Effect

The 2-Bromo substituent is ortho to the sulfonyl group. This proximity can induce a "proximity effect" where the halogen interacts with the sulfonyl oxygens, occasionally leading to unexpected rearrangement ions (e.g., [M-SO2Cl]+), though this is less common than the standard desulfonylation.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the parent molecule and its daughter ions, highlighting the specific mass losses.

Caption: Step-wise EI fragmentation pathway showing the sequential loss of Chlorine, Sulfur Dioxide, and Bromine to yield the stable fluoro-tropylium core.

Part 4: Comparative Analysis

To validate the identity of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride, it is essential to compare its performance against common analogs.

| Feature | Target Molecule (BFMSC) | Tosyl Chloride (Standard) | 2,5-Difluorobenzenesulfonyl Cl (Analog) |

| Molecular Weight | ~287.5 | 190.65 | 212.6 |

| Isotope Pattern (M+) | Complex (3:4:1) due to Br+Cl. | Simple (3:1) due to Cl only. | Simple (3:1) due to Cl only. |

| Base Peak | Often m/z 187/189 (Aryl cation) or m/z 108 (Fluoro-tolyl). | m/z 91 (Tropylium ion). | m/z 113 (Difluorophenyl cation). |

| Fragmentation Stability | Low. C-Br bond is weak; extensive fragmentation observed. | High. Stable molecular ion often visible. | Moderate. C-F bonds are strong; ring stays intact. |

| Retention Time (GC) | Late eluting (High MW/Boiling Point). | Early eluting. | Mid eluting. |

Key Differentiator: The target molecule is the only one in this set that will show a mass loss of 79/81 Da (Bromine) after the initial loss of the sulfonyl group. Tosyl chloride loses acetylene (26 Da) from the ring, while fluorinated analogs show very little ring fragmentation due to the strength of the C-F bond.

Part 5: Experimental Protocol (GC-MS)

This protocol is designed to minimize thermal degradation of the sulfonyl chloride prior to ionization.

Reagents & Equipment:

-

Solvent: Dichloromethane (DCM) or Anhydrous Toluene (Avoid alcohols to prevent esterification).

-

System: Agilent 7890/5977 (or equivalent single quadrupole).

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

Workflow Diagram:

Caption: Optimized GC-MS workflow to prevent thermal decomposition of the labile sulfonyl chloride moiety.

Critical Method Parameters:

-

Inlet Temperature: Do not exceed 250°C. Sulfonyl chlorides can thermally decompose to aryl chlorides (losing SO2) in a hot injector liner, leading to false identification of the impurity as the main peak.

-

Solvent Delay: Set to 3.0 mins to skip the solvent front, but ensure acquisition starts early enough to catch low-mass fragments if investigating impurities.

-

Derivatization Check: If the peak is broad or tailing, the sulfonyl chloride may have hydrolyzed to the sulfonic acid. Derivatize with excess amine (e.g., butylamine) to form the stable sulfonamide for confirmation.

References

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride Product Analysis. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 50998641, 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from

-

BenchChem. (2025).[5] A Comparative Guide to the Mass Spectrometry Fragmentation of Sulfamoyl Chloride and Alternative Chlorinating Agents. Retrieved from

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from

-

University of Calgary. (n.d.). Mass Spectroscopy: Isotope Patterns for Cl and Br. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to the Stability of Halogenated Benzenesulfonyl Chlorides

For researchers, scientists, and professionals in drug development, halogenated benzenesulfonyl chlorides are indispensable reagents. They serve as key building blocks for synthesizing sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals and functional materials. However, their utility is intrinsically linked to their reactivity, which also dictates their stability. A nuanced understanding of the relative stability among different halogenated analogues is critical for optimizing reaction conditions, ensuring reproducibility, and managing the shelf-life of these vital intermediates.

This guide provides an in-depth comparative analysis of the stability of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodobenzenesulfonyl chlorides. Moving beyond a simple listing of properties, we will explore the underlying chemical principles that govern their decomposition, provide actionable experimental protocols for validation, and discuss the practical implications for laboratory and process chemistry.

The Chemical Underpinnings of Stability

The stability of a halogenated benzenesulfonyl chloride is not a monolithic property but a dynamic interplay of electronic and steric effects imparted by the halogen substituent on the phenyl ring. The primary mode of degradation for these compounds is hydrolysis, a reaction highly sensitive to the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[1][2][3]

-

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I .[4]

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect donates electron density to the ring, which can slightly counteract the inductive effect. The efficiency of this resonance donation is dictated by the overlap between the halogen's p-orbitals and the carbon 2p-orbitals of the ring, following the order: F > Cl > Br > I .[4]

For halobenzenes, the electron-withdrawing inductive effect generally dominates over the electron-donating resonance effect, which is why all halobenzenes are less reactive towards electrophilic aromatic substitution than benzene itself.[4] However, this balance of forces is crucial. The stronger inductive effect of fluorine makes the sulfur atom in 4-fluorobenzenesulfonyl chloride more electrophilic and, theoretically, more prone to hydrolysis compared to its chloro, bromo, and iodo counterparts. Conversely, the weaker inductive pull of iodine should render 4-iodobenzenesulfonyl chloride the most stable in the series against hydrolysis.

The primary decomposition pathway for these compounds is hydrolysis, which yields the corresponding benzenesulfonic acid and hydrochloric acid.[2][5] The rate of this reaction serves as the most direct measure of a compound's stability under ambient or process conditions.

Comparative Data and Physical Properties

While extensive kinetic data for the hydrolysis of all four analogues under identical conditions is not readily consolidated in the literature, we can compile their physical properties and infer stability trends. Generally, a higher melting point can suggest greater lattice energy and potentially higher stability in the solid state.

| Compound | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 349-88-2 | 194.60 | 33-36 |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 98-60-2 | 211.07 | 50-52[6] |

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 98-58-8 | 255.52 | 73-76 |

| 4-Iodobenzenesulfonyl chloride | C₆H₄ClIO₂S | 98-61-3 | 302.52 | 80-82[7][8] |

The clear trend of increasing melting point down the group suggests stronger intermolecular forces, but does not directly correlate to hydrolytic stability. The critical factor remains the electronic susceptibility of the S-Cl bond to nucleophilic attack.

Experimental Protocol: Assessing Hydrolytic Stability via HPLC

To provide empirical support for these theoretical considerations, a robust and reproducible experimental protocol is essential. This section details a high-performance liquid chromatography (HPLC) method to monitor the degradation of halogenated benzenesulfonyl chlorides over time.

Objective: To quantitatively determine the relative hydrolytic stability of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodobenzenesulfonyl chloride in a buffered aqueous-organic solution.

Materials and Equipment:

-

4-Fluorobenzenesulfonyl chloride, 4-Chlorobenzenesulfonyl chloride, 4-Bromobenzenesulfonyl chloride, 4-Iodobenzenesulfonyl chloride (≥97% purity)

-

Acetonitrile (HPLC grade, anhydrous)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.0)

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostatted autosampler or water bath

-

Volumetric flasks, pipettes, and vials

Experimental Workflow Diagram:

Caption: Workflow for the comparative hydrolytic stability study.

Step-by-Step Procedure:

-

Preparation of Stock Solutions: Accurately weigh and dissolve each benzenesulfonyl chloride in anhydrous acetonitrile to prepare individual stock solutions of 1.0 mg/mL.

-

HPLC Method Development:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile. A typical gradient might be: 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-20 min, 40% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Validation: Verify that the parent compound and its corresponding sulfonic acid hydrolysis product are well-resolved.

-

-

Initiation of Hydrolysis Study:

-

Prepare the hydrolysis solution consisting of Acetonitrile and pH 7.0 Phosphate Buffer (1:1, v/v).

-

For each compound, add a precise volume of the stock solution to the hydrolysis solution in a sealed vial to achieve a final concentration of approximately 100 µg/mL. This is your t=0 sample.

-

Immediately inject the t=0 sample into the HPLC system.

-

-

Incubation and Sampling:

-

Place the vials in a thermostatted environment (e.g., 40 °C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately analyze it by HPLC.[9] Using an autosampler kept at a low temperature (e.g., 4°C) is ideal to prevent further degradation post-sampling.

-

-

Data Analysis:

-

For each time point, record the peak area of the parent sulfonyl chloride.

-

Calculate the percentage of the compound remaining relative to the t=0 peak area.

-

Plot the natural logarithm of the percentage remaining versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t½) for each compound using the formula: t½ = 0.693 / k.

-

Anticipated Results and Mechanistic Interpretation

Based on the principles of physical organic chemistry, the experiment should reveal a clear trend in stability.

Expected Stability Order (Most Stable to Least Stable): 4-Iodobenzenesulfonyl chloride > 4-Bromobenzenesulfonyl chloride > 4-Chlorobenzenesulfonyl chloride > 4-Fluorobenzenesulfonyl chloride

This order is dictated by the decreasing inductive electron withdrawal from the halogen, which reduces the electrophilicity of the sulfur center and thus slows the rate of nucleophilic attack by water.

Decomposition Pathway Visualization:

Caption: General mechanism for the hydrolysis of a benzenesulfonyl chloride.

Practical Implications and Handling Recommendations

The relative instability of certain halogenated benzenesulfonyl chlorides, particularly the fluoro- and chloro- derivatives, has significant practical consequences.

-

Storage: These reagents must be stored under strictly anhydrous conditions, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Containers should be sealed tightly to prevent ingress of atmospheric moisture.

-

Reaction Setup: All glassware must be thoroughly oven- or flame-dried before use. Reactions should be conducted using anhydrous solvents and under an inert atmosphere.[1]

-

Aqueous Workup: If an aqueous workup is unavoidable, it should be performed quickly and at low temperatures to minimize hydrolysis of any unreacted starting material.[1] The low solubility of sulfonyl chlorides in water can offer some protection, but this is time and temperature-dependent.[10]

-

Reagent Selection: For applications requiring high temperatures or prolonged reaction times in the presence of nucleophiles, selecting a more stable analogue (e.g., 4-iodobenzenesulfonyl chloride) might be advantageous. Conversely, for rapid reactions where high reactivity is desired, 4-fluorobenzenesulfonyl chloride could be the reagent of choice, provided conditions are strictly controlled. It is also worth noting that sulfonyl fluorides are considerably more resistant to hydrolysis and thermolysis than their chloride counterparts and may be a superior choice where stability is paramount.[11]

Conclusion

The stability of halogenated benzenesulfonyl chlorides is governed by the electronic properties of the halogen substituent, with the rate of hydrolysis being the primary indicator of stability. A clear trend exists where stability increases as the halogen's inductive effect decreases, making 4-iodobenzenesulfonyl chloride the most robust and 4-fluorobenzenesulfonyl chloride the most labile in the series. This understanding, supported by the empirical data generated through the provided HPLC protocol, empowers researchers to make informed decisions in reagent selection, reaction design, and material handling, ultimately leading to more successful and reproducible synthetic outcomes.

References

- ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- ResearchGate. (n.d.). Molecular structures of benzenesulfonyl chloride (1),....

- Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides.

- PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.

- BenchChem. (2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations.

- MDPI. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.

- PubChem. (n.d.). Benzenesulfonyl chloride | C6H5ClO2S | CID 7369.

- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

- BenchChem. (2025). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.

- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

- ResearchGate. (2025, August 10). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides.

- RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

- Thermo Scientific Chemicals. (n.d.). 4-Iodobenzenesulfonyl chloride, 97% 100 g | Buy Online.

- Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- ChemicalBook. (2026, January 13). 4-Iodobenzenesulfonyl chloride | 98-61-3.

- Sigma-Aldrich. (n.d.). 4-Iodobenzenesulfonyl chloride 95 98-61-3.

- Santa Cruz Biotechnology. (n.d.). 4-Iodobenzenesulfonyl chloride | CAS 98-61-3 | SCBT.

- ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Interfacial passivation with 4-chlorobenzene sulfonyl chloride for stable and efficient planar perovskite solar cells.

- Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene.

- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

- Thermo Scientific Chemicals. (n.d.). 10-003729 - 4-fluorobenzenesulfonyl-chloride | 349-88-2.

- Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonyl chloride 97 98-60-2.

- Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chlorobenzenesulfonyl chloride 97 98-60-2 [sigmaaldrich.com]

- 7. 4-Iodobenzenesulfonyl chloride | 98-61-3 [chemicalbook.com]

- 8. 4-碘苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

Topic: Personal protective equipment for handling 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride Audience: Researchers, scientists, and drug development professionals.

Executive Hazard Analysis

Compound Class: Aromatic Sulfonyl Chloride (

Handling 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride requires more than standard "lab safety" compliance. This reagent is an electrophilic warhead designed to derivatize nucleophiles; it does not distinguish between your target amine and the proteins in your cornea or lungs.

The Mechanism of Injury: Upon contact with moisture (in the air, mucus membranes, or skin), the sulfonyl chloride moiety undergoes rapid hydrolysis. This releases two corrosive byproducts:

-

Hydrochloric Acid (

): Causes immediate chemical burns and respiratory damage. -

Sulfonic Acid Derivative (

): A strong organic acid that persists on tissue, causing deep, slow-healing burns.

Hierarchy of Controls & PPE Strategy

The first line of defense is Engineering Controls , followed by PPE . PPE is the fail-safe, not the primary barrier.

Engineering Controls (Mandatory)

-

Primary Containment: All operations (weighing, solubilizing, reaction setup) must occur inside a certified chemical fume hood.

-

Atmosphere: Anhydrous conditions are required not just for yield, but for safety. Use a Schlenk line or nitrogen/argon balloon to prevent atmospheric moisture from triggering hydrolysis, which generates invisible

gas plumes.

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Scientific Rationale |

| Hand Protection (Splash) | Nitrile (Minimum 5 mil) | Standard nitrile offers fair splash protection but is permeable to sulfonyl chlorides over time. Change immediately upon contact. |

| Hand Protection (Immersion/High Risk) | Silver Shield / Laminate (Under Nitrile) | Critical: Sulfonyl chlorides can permeate nitrile. For scale-up (>5g) or spill cleanup, wear a laminate inner glove (chemical barrier) under a nitrile outer glove (dexterity/grip). |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Vapors can bypass glasses. Goggles seal the eyes from corrosive acid mists generated by hydrolysis. |

| Face Protection | Face Shield (8-inch) | Required when handling liquids >100mL or quenching reactions. Protects the neck and face from exothermic splashes. |

| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous. A rubberized or Tyvek apron prevents "soak-through" burns during spills. |

| Respiratory | Fume Hood (Primary) | If hood failure occurs: Full-face respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges. |

Operational Protocol: The "Self-Validating" Workflow

This workflow includes sensory checkpoints to validate safety in real-time.

Step 1: Preparation & Weighing

-

The "Dry" Check: Ensure all glassware is flame-dried or oven-dried.

-

Validation: If you see "fog" forming inside the flask upon adding the reagent, your system is wet. Stop immediately.

-

-

Weighing: If the compound is solid, weigh inside the fume hood. If the balance is outside, tare a sealed vial, add solid in the hood, seal, and re-weigh. Never transport an open container of sulfonyl chloride across the lab.

Step 2: Reaction Setup

-

Solvent Choice: Use anhydrous solvents (DCM, THF).

-

The Auditory Cue: When adding the sulfonyl chloride to a nucleophile (e.g., an amine), listen. A "hissing" sound indicates rapid

evolution, meaning the reaction is too fast or moisture is present.-

Action: Slow the addition rate or cool the reaction to 0°C.

-

Step 3: Visualizing the Safety Logic

Caption: Logical decision tree for handling sulfonyl chlorides, emphasizing sensory feedback loops (visual fog, auditory hissing).

Disposal & Quenching Protocol

The Danger Zone: The most common accidents occur during cleanup, not synthesis. Sulfonyl chlorides left in waste bottles can pressurize the container if they hydrolyze slowly.

The "Reverse Quench" Method (Mandatory): Never add water to the sulfonyl chloride. Always add the sulfonyl chloride to the aqueous waste stream.

-

Prepare the Quench Bath:

-

Create a mixture of ice, water, and a base (Sodium Bicarbonate

or Sodium Hydroxide -

Why Base? To neutralize the

immediately as it forms, preventing acid fume generation.

-

-

Controlled Addition:

-

Dilute the residual reaction mixture or waste reagent with a non-reactive solvent (e.g., Dichloromethane).

-

Add this solution dropwise to the stirred basic ice bath.

-

-

Validation:

-

Check pH.[1] Ensure the final mixture is neutral (pH 7) before disposing into the aqueous waste container.

-

Warning: Do not seal the waste container immediately. Allow it to sit in the hood for 30 minutes to ensure gas evolution (

from bicarbonate) has ceased.

-

Caption: The "Reverse Quench" workflow designed to prevent thermal runaway and acid off-gassing.

Emergency Response

-

Skin Contact:

-

Immediate Action: Flush with water for 15 minutes. Do not use vinegar or neutralizing agents on the skin (exothermic reaction may worsen burns).

-

Secondary: Remove contaminated clothing while under the shower.

-

-

Eye Contact:

-

Immediate Action: Flush for 15 minutes minimum. Hold eyelids open.

-

Follow-up: Seek an ophthalmologist immediately. Corrosive damage to the cornea can be delayed.

-

References

-

University of California, Berkeley. Glove Selection Guide for Chemical Resistance. EH&S.[2][3] Retrieved from [Link]

-

Organic Syntheses. Handling and Purification of Sulfonyl Chlorides. Org. Synth. 1954, 34,[4] 93. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistant Gloves. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products